7,9-Dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine
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Overview
Description
7,9-Dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple chlorine atoms and aromatic rings, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and chlorination reactions under controlled conditions. Common reagents used in the synthesis include chlorinating agents, solvents, and catalysts that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality, with advanced techniques such as chromatography and spectroscopy used for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
7,9-Dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the chlorine atoms or aromatic rings, leading to the formation of new compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
7,9-Dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7,9-Dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-3-(2-(2,4-dichlorophenyl)-2-oxoethyl)-4(3H)-quinazolinone
- 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
Compared to similar compounds, 7,9-Dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine stands out due to its unique combination of chlorine atoms and aromatic rings, which confer distinct chemical and biological properties
Properties
CAS No. |
303104-44-1 |
---|---|
Molecular Formula |
C23H17Cl3N2O2 |
Molecular Weight |
459.7 g/mol |
IUPAC Name |
7,9-dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H17Cl3N2O2/c1-29-21-5-3-2-4-16(21)23-28-20(17-10-15(25)11-18(26)22(17)30-23)12-19(27-28)13-6-8-14(24)9-7-13/h2-11,20,23H,12H2,1H3 |
InChI Key |
IACUNCNACMFBBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=C(O2)C(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
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